N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide
CAS No.: 521313-28-0
Cat. No.: VC4717860
Molecular Formula: C17H18N2O6
Molecular Weight: 346.339
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 521313-28-0 |
|---|---|
| Molecular Formula | C17H18N2O6 |
| Molecular Weight | 346.339 |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide |
| Standard InChI | InChI=1S/C17H18N2O6/c1-24-15-6-3-11(9-16(15)25-2)7-8-18-17(21)13-10-12(19(22)23)4-5-14(13)20/h3-6,9-10,20H,7-8H2,1-2H3,(H,18,21) |
| Standard InChI Key | YZDUQGVCABDIDJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide consists of two primary moieties:
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A 3,4-dimethoxyphenethyl group (C₆H₃(OCH₃)₂-CH₂-CH₂-), providing lipophilicity and potential π-π stacking interactions.
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A 2-hydroxy-5-nitrobenzamide group (C₆H₃(NO₂)(OH)-CONH-), offering hydrogen-bonding capacity and electrophilic nitro functionality.
The IUPAC name, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide, reflects this connectivity . The compound’s stereochemistry is undefined in current literature, suggesting further chiral resolution studies are needed.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 521313-28-0 | |
| Molecular Formula | C₁₇H₁₈N₂O₆ | |
| Molecular Weight | 346.33 g/mol | |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves coupling 2-hydroxy-5-nitrobenzoic acid with 3,4-dimethoxyphenethylamine via an acyl chloride intermediate. Optimal conditions may require:
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Activation: Thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acyl chloride.
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Amidation: Reaction with 3,4-dimethoxyphenethylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
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Purification: Column chromatography or recrystallization yields the pure product.
Spectroscopic Characterization
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¹H NMR: Expected signals include aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and amide NH (δ ~8.0 ppm, broad).
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FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O), ~1520 cm⁻¹ (NO₂ asymmetric stretch), and ~3350 cm⁻¹ (OH/NH stretch).
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Mass Spectrometry: ESI-MS likely shows [M+H]⁺ at m/z 347.33, with fragmentation patterns confirming the nitro and methoxy groups.
Physicochemical Properties
Solubility and Stability
While experimental data are sparse, computational predictions (e.g., SwissADME) suggest:
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LogP: ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).
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Solubility: Poor aqueous solubility (<1 mg/mL), necessitating formulation with co-solvents (e.g., DMSO) for biological assays.
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Stability: Susceptible to photodegradation due to the nitro group; storage at -20°C in amber vials is recommended.
Crystallographic Data
No single-crystal X-ray structures are reported. Molecular modeling (e.g., DFT calculations) could elucidate preferred conformations and intramolecular hydrogen bonding between the hydroxyl and amide groups.
Related Compounds and Comparative Analysis
Antiarrhythmic Analogues
The patented compound N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide hydrochloride (SK283056B6) demonstrates:
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Class III/IV antiarrhythmic effects: Prolonging action potential duration and suppressing ischemia-induced arrhythmias .
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Low proarrhythmic risk: Unlike pure Class III agents, it maintains myocardial contractility .
Table 2: Structural and Functional Comparison
| Compound | Key Modifications | Biological Activity |
|---|---|---|
| Title Compound | Phenethyl-amide linkage | Hypothetical antimicrobial |
| SK283056B6 | Propylamino spacer; hydrochloride | Antiarrhythmic (Class III/IV) |
Nitrobenzamide Derivatives
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